molecular formula C11H16ClO4P B1619622 Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester CAS No. 20641-28-5

Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester

Cat. No. B1619622
CAS RN: 20641-28-5
M. Wt: 278.67 g/mol
InChI Key: RIQJHXWKWXDLFM-UHFFFAOYSA-N
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Description

Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester, commonly known as Clodinafop-propargyl, is a widely used herbicide. It is a post-emergent herbicide that is used to control weeds in cereal crops such as wheat, barley, and rye. Clodinafop-propargyl is a member of the aryloxyphenoxypropionate (AOPP) family of herbicides. It is a selective herbicide that targets grass weeds and is effective against a wide range of grass species.

Mechanism Of Action

Clodinafop-propargyl works by inhibiting the production of fatty acids in the target plant. It specifically targets the enzyme acetyl-CoA carboxylase (ACCase), which is involved in the production of fatty acids. By inhibiting ACCase, Clodinafop-propargyl prevents the production of fatty acids, which are essential for the growth and development of the target plant. This leads to the death of the target plant.

Biochemical And Physiological Effects

Clodinafop-propargyl has been extensively studied for its biochemical and physiological effects on plants. It has been shown to inhibit the activity of ACCase, which leads to a reduction in the production of fatty acids. This, in turn, leads to a reduction in the growth and development of the target plant. Clodinafop-propargyl has also been shown to have a low toxicity profile in mammals and other non-target organisms.

Advantages And Limitations For Lab Experiments

Clodinafop-propargyl is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective nature makes it an ideal herbicide for studying the effects of herbicides on grass weeds. However, its high cost and limited availability can be a limitation for some laboratory experiments.

Future Directions

There are several future directions for research on Clodinafop-propargyl. One area of research could be to study the effects of Clodinafop-propargyl on non-target organisms such as insects and birds. Another area of research could be to develop new formulations of Clodinafop-propargyl that are more effective and have a lower environmental impact. Additionally, research could be conducted to study the long-term effects of Clodinafop-propargyl on soil health and microbial communities.

Scientific Research Applications

Clodinafop-propargyl is widely used in the agricultural industry to control grass weeds in cereal crops. It has been extensively studied for its efficacy and safety in crop protection. Scientific research has shown that Clodinafop-propargyl is highly effective in controlling grass weeds and has a low toxicity profile.

properties

IUPAC Name

(4-chlorophenyl)-diethoxyphosphorylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClO4P/c1-3-15-17(14,16-4-2)11(13)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQJHXWKWXDLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)Cl)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216711
Record name Diethyl P-[(4-chlorophenyl)hydroxymethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester

CAS RN

20641-28-5
Record name Diethyl P-[(4-chlorophenyl)hydroxymethyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20641-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Toluenephosphonic acid, p-chloro-alpha-hydroxy-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020641285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, diethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl P-[(4-chlorophenyl)hydroxymethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere a solution of 20.0 grams (0.143 mole) of 4-chlorobenzaldehyde and 19.7 grams (0.142 mole) of diethyl phosphite was stirred at ambient temperature for 4 days. Gas chromatographic analysis of the reaction mixture indicated the reaction had not gone to completion. Ten ml of triethylamine was added, and the reaction mixture was stirred at ambient temperature for an additional 4 days. Gas chromatographic analysis of the reaction mixture indicated the reaction mixture still had not gone to completion. The reaction mixture was warmed to 40°-50° C. where it was stirred for 24 hours. After this time the reaction mixture was concentrated under reduced pressure, yielding 39.2 grams of diethyl (4-chlorophenyl)hydroxymethylphosphonate.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester

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